1-(4-Bromophenyl)Cyclopropanecarbonitrile 1-(4-Bromophenyl)Cyclopropanecarbonitrile
Brand Name: Vulcanchem
CAS No.: 124276-67-1
VCID: VC20872718
InChI: InChI=1S/C10H8BrN/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4H,5-6H2
SMILES: C1CC1(C#N)C2=CC=C(C=C2)Br
Molecular Formula: C10H8BrN
Molecular Weight: 222.08 g/mol

1-(4-Bromophenyl)Cyclopropanecarbonitrile

CAS No.: 124276-67-1

Cat. No.: VC20872718

Molecular Formula: C10H8BrN

Molecular Weight: 222.08 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Bromophenyl)Cyclopropanecarbonitrile - 124276-67-1

Specification

CAS No. 124276-67-1
Molecular Formula C10H8BrN
Molecular Weight 222.08 g/mol
IUPAC Name 1-(4-bromophenyl)cyclopropane-1-carbonitrile
Standard InChI InChI=1S/C10H8BrN/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4H,5-6H2
Standard InChI Key BWPZBXQENXGRQV-UHFFFAOYSA-N
SMILES C1CC1(C#N)C2=CC=C(C=C2)Br
Canonical SMILES C1CC1(C#N)C2=CC=C(C=C2)Br

Introduction

Chemical Identity and Properties

Basic Information

1-(4-Bromophenyl)Cyclopropanecarbonitrile is identified by the CAS registry number 124276-67-1. The compound is characterized by the molecular formula C₁₀H₈BrN with a molecular weight of 222.08 g/mol . This molecule contains several key functional groups that contribute to its chemical behavior and reactivity patterns.

Structural Characteristics

The structure of 1-(4-Bromophenyl)Cyclopropanecarbonitrile consists of a cyclopropane ring with a 4-bromophenyl substituent at position 1 and a carbonitrile (nitrile) group also at position 1. The compound has several synonyms in chemical literature, including:

  • 1-(4-Bromophenyl)cyclopropane-1-carbonitrile

  • 1-(4-Bromophenyl)-1-cyanocyclopropane

  • Cyclopropanecarbonitrile, 1-(4-bromophenyl)-

The cyclopropane ring is a defining feature of this compound, contributing to its reactivity profile. This three-membered ring structure introduces significant ring strain, making the molecule more reactive compared to larger cycloalkane derivatives. The presence of the bromine atom at the para position of the phenyl ring provides opportunities for further functionalization through various coupling reactions.

Physical Properties

Physical State and Characteristics

At standard temperature and pressure, 1-(4-Bromophenyl)Cyclopropanecarbonitrile exists as a solid. Its physical appearance is typically characterized as a crystalline solid, and it has a melting point range of 84–86°C. These physical properties significantly influence its handling, storage, and application in laboratory settings.

Synthesis Methods

ParameterDetails
GHS SymbolGHS07
Signal WordWarning
Hazard StatementsH302+H312+H332-H315-H319
Precautionary StatementsP501-P261-P270-P271-P264-P280-P337+P313-P305+P351+P338-P362+P364-P332+P313-P301+P312+P330-P302+P352+P312-P304+P340+P312
HS Code2926907090

Comparative Analysis with Related Compounds

Structural Analogues

Understanding the properties and behaviors of 1-(4-Bromophenyl)Cyclopropanecarbonitrile can be enhanced by comparing it with structurally related compounds:

  • 1-(4-Bromophenyl)cyclopentanecarbonitrile (CAS 143328-19-2): Features a five-membered ring instead of the three-membered cyclopropane ring, resulting in less ring strain and potentially different reactivity patterns .

  • 1-(4-Bromophenyl)cyclopropanecarboxylic acid: Contains a carboxylic acid group instead of a nitrile group, altering its polarity, hydrogen bonding capabilities, and chemical reactivity.

These structural variations significantly impact physical properties, reactivity, and potential applications in chemical research.

Ring Size Effects on Properties

The ring size significantly influences the compound's properties and reactivity. Compared to its cyclopentane analogue, 1-(4-Bromophenyl)Cyclopropanecarbonitrile likely exhibits:

  • Higher reactivity due to increased ring strain in the cyclopropane ring

  • Different physical properties, including higher melting point

  • Unique conformational preferences affecting its binding properties in biological systems

Future Research Directions

Synthetic Methodology Development

Further research into efficient and scalable synthetic methods for 1-(4-Bromophenyl)Cyclopropanecarbonitrile is warranted. Development of greener synthetic approaches, potentially using flow chemistry or catalytic methods, could enhance its accessibility for research applications.

Structure-Activity Relationship Studies

Investigation of the biological activities of 1-(4-Bromophenyl)Cyclopropanecarbonitrile and its derivatives could reveal new therapeutic applications. Systematic modification of the structure, particularly through functionalization of the bromine position or modifications to the nitrile group, could generate libraries of compounds with varied biological properties.

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